
N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide: is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.301 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and 1,3-dimethylbutylidene . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted naphthohydrazides.
科学的研究の応用
N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
作用機序
The mechanism of action of N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
類似化合物との比較
- N’-(1,3-Dimethylbutylidene)-3-hydroxybenzohydrazide
- N’-(1,3-Dimethylbutylidene)-3,5-dihydroxybenzohydrazide
Comparison: N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to its benzene ring analogs.
特性
CAS番号 |
214417-91-1 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC名 |
3-hydroxy-N-[(Z)-4-methylpentan-2-ylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)8-12(3)18-19-17(21)15-9-13-6-4-5-7-14(13)10-16(15)20/h4-7,9-11,20H,8H2,1-3H3,(H,19,21)/b18-12- |
InChIキー |
HPTJCEPNQHYWIH-PDGQHHTCSA-N |
異性体SMILES |
CC(C)C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C |
正規SMILES |
CC(C)CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


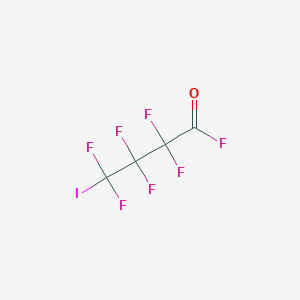
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
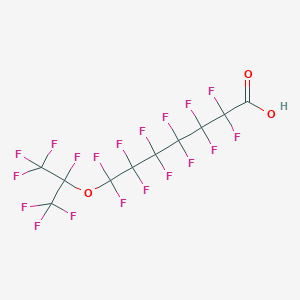
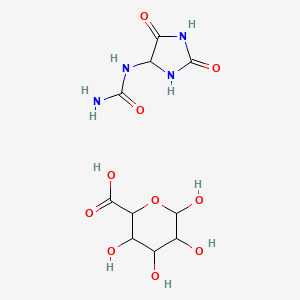
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)

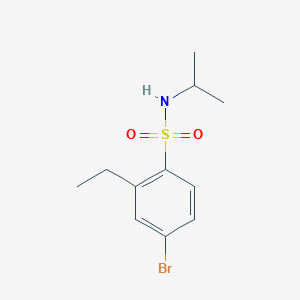

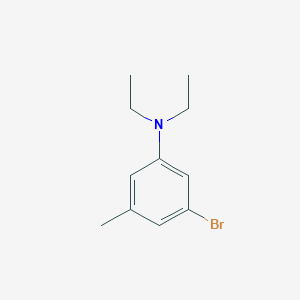
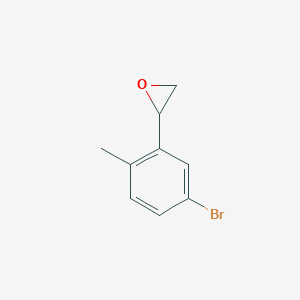
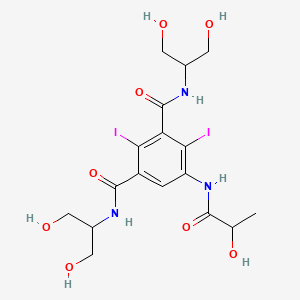
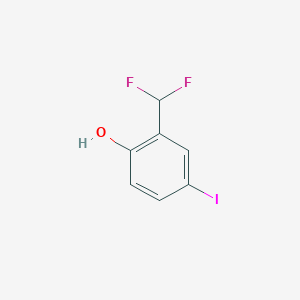

![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)
